An In-depth Technical Guide to the Predicted Chemical Properties of 2-Propoxypyridine-3,4-diamine
An In-depth Technical Guide to the Predicted Chemical Properties of 2-Propoxypyridine-3,4-diamine
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Publicly available experimental data for 2-Propoxypyridine-3,4-diamine is limited. This guide provides a projected chemical profile based on established principles of organic chemistry and data from structurally analogous compounds. The information herein is intended to guide researchers and stimulate experimental investigation.
Introduction
2-Propoxypyridine-3,4-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure combines the key features of a 3,4-diaminopyridine core, known for its role in forming fused heterocyclic systems, and a 2-propoxy group, which modulates the electronic properties and lipophilicity of the pyridine ring. The strategic placement of these functional groups suggests a versatile scaffold for the synthesis of novel compounds with potential biological activity. Pyridine and its fused-ring derivatives are ubiquitous in medicinal research, demonstrating a wide array of pharmacological benefits, including applications as anticonvulsants, antifungals, antibacterials, and chemotherapy agents.[1][2]
This technical guide offers a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the anticipated reactivity of 2-Propoxypyridine-3,4-diamine. By deconstructing the molecule into its fundamental components—the diaminopyridine nucleus and the alkoxy substituent—we can extrapolate a detailed and scientifically grounded profile to aid in its synthesis, characterization, and application.
Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-Propoxypyridine-3,4-diamine are anticipated to be influenced by the presence of two basic amino groups and the moderately lipophilic propoxy chain. The spectroscopic data are predicted based on the analysis of similar substituted pyridines.
Table 1: Predicted Physicochemical and Spectroscopic Data for 2-Propoxypyridine-3,4-diamine
| Property | Predicted Value | Rationale and Notes |
| Molecular Formula | C₈H₁₃N₃O | |
| Molecular Weight | 167.21 g/mol | |
| Appearance | Off-white to light brown solid | Based on related diaminopyridines. |
| pKa | ~6.5-7.5 | The two amino groups will have distinct pKa values. This estimate is based on the pKa of 3,4-diaminopyridine and considers the electron-donating effect of the propoxy group, which would slightly increase basicity. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The propoxy group increases lipophilicity compared to unsubstituted diaminopyridine. |
| ¹H NMR (in DMSO-d₆) | δ 7.2-7.4 (d, 1H, H-6), δ 6.4-6.6 (d, 1H, H-5), δ 5.5-6.0 (br s, 2H, NH₂), δ 4.5-5.0 (br s, 2H, NH₂), δ 4.1-4.3 (t, 2H, OCH₂), δ 1.6-1.8 (m, 2H, CH₂), δ 0.9-1.1 (t, 3H, CH₃) | Chemical shifts are estimations. The broad signals for the amino protons are due to exchange. The pyridine protons are expected to be doublets.[3] |
| ¹³C NMR (in DMSO-d₆) | δ 155-160 (C-2), δ 140-145 (C-4), δ 135-140 (C-6), δ 120-125 (C-3), δ 105-110 (C-5), δ 68-72 (OCH₂), δ 21-24 (CH₂), δ 10-12 (CH₃) | The assignments are predictive and based on additivity rules for substituted pyridines.[4][5] |
Proposed Synthetic Pathway
A plausible synthetic route to 2-Propoxypyridine-3,4-diamine can be envisioned starting from a commercially available substituted pyridine. The following multi-step synthesis is proposed, leveraging established methodologies for the functionalization of the pyridine ring.
Figure 1: Proposed synthetic workflow for 2-Propoxypyridine-3,4-diamine.
Step-by-Step Methodology
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Synthesis of 2-Propoxy-3-nitropyridine: 2-Chloro-3-nitropyridine is subjected to nucleophilic aromatic substitution with sodium propoxide. The reaction is typically carried out in propanol as the solvent under reflux conditions. The greater electrophilicity of the C-2 position, activated by the adjacent nitro group and the ring nitrogen, facilitates the displacement of the chloride.
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Synthesis of 2-Propoxy-3-aminopyridine: The nitro group of 2-Propoxy-3-nitropyridine is reduced to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst or by using a reducing agent such as iron powder in acidic medium (e.g., hydrochloric acid).
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Synthesis of 2-Propoxy-4-nitro-3-aminopyridine: The resulting 2-Propoxy-3-aminopyridine is then nitrated. The amino group is a strong activating group and will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the adjacent propoxy group, nitration is expected to occur predominantly at the C-4 position. This reaction is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures.
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Synthesis of 2-Propoxypyridine-3,4-diamine: The final step is the reduction of the newly introduced nitro group to yield the target diamine. Similar to the first reduction, this can be accomplished via catalytic hydrogenation or with a chemical reducing agent like tin(II) chloride in hydrochloric acid.
Predicted Reactivity and Potential Applications
Reactivity Profile
The chemical reactivity of 2-Propoxypyridine-3,4-diamine is dictated by the interplay of its three functional groups.
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Nucleophilicity of the Amino Groups: The two amino groups are nucleophilic and will readily react with a variety of electrophiles, such as acyl chlorides, anhydrides, and alkyl halides, to form the corresponding amides and alkylated amines. The 4-amino group is expected to be slightly more nucleophilic than the 3-amino group due to the electronic effects of the pyridine nitrogen.
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Condensation Reactions: The vicinal (ortho) arrangement of the two amino groups is a key structural feature that allows for the formation of fused five-membered rings. Condensation with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives will lead to the formation of the imidazo[4,5-c]pyridine ring system. This is a powerful and widely used transformation for the synthesis of biologically active heterocyclic compounds.[6]
Figure 2: Key condensation reaction to form the imidazo[4,5-c]pyridine scaffold.
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Aromatic Ring Reactivity: The pyridine ring is generally electron-deficient.[7][8] However, it is substituted with three electron-donating groups (two amino and one propoxy). This increased electron density will make the ring more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. The substitution is likely to be directed to the C-5 position.
Potential Applications in Drug Discovery
The 3,4-diaminopyridine scaffold is a known pharmacophore. For instance, 3,4-diaminopyridine (Amifampridine) is used to treat certain muscle weakness syndromes.[9][10][11][12] The core utility of 2-Propoxypyridine-3,4-diamine, however, is likely as a versatile building block in medicinal chemistry.
The imidazo[4,5-c]pyridine core, readily accessible from this diamine, is present in a number of compounds with diverse biological activities, including:
-
Anticancer Agents: The structural similarity of imidazopyridines to purines allows them to interact with various enzymes and receptors involved in cell proliferation.[13]
-
Antiviral and Antibacterial Agents: Numerous imidazopyridine derivatives have shown promise as inhibitors of viral replication and bacterial growth.[13]
-
Enzyme Inhibitors: The imidazopyridine scaffold has been successfully employed in the development of inhibitors for various enzymes, including kinases and phosphodiesterases.[6]
The propoxy group at the C-2 position can be utilized to fine-tune the pharmacokinetic properties of potential drug candidates, such as their solubility, lipophilicity, and metabolic stability.
Extrapolated Safety Considerations
While no specific safety data exists for 2-Propoxypyridine-3,4-diamine, related diaminopyridines are known to be toxic. It is prudent to handle this compound with appropriate care.
-
Potential Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid generating dust.
Conclusion
2-Propoxypyridine-3,4-diamine represents a promising, albeit currently understudied, chemical entity. This in-depth guide, based on the established chemistry of its constituent parts, provides a solid foundation for its synthesis, characterization, and exploration in various scientific domains. The predicted reactivity, particularly the facile formation of the imidazo[4,5-c]pyridine system, highlights its potential as a valuable scaffold for the development of novel therapeutic agents. It is our hope that this theoretical framework will encourage and facilitate the experimental investigation of this intriguing molecule.
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